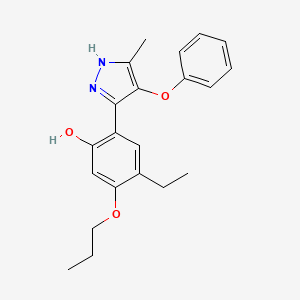

![molecular formula C14H17F3N2O2S B2962398 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide CAS No. 2097861-72-6](/img/structure/B2962398.png)

3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

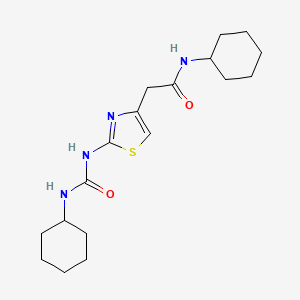

The compound “3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and bioavailability .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a trifluoromethyl group, and a sulfonamide linkage. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich indole ring and the electron-withdrawing trifluoromethyl group. The sulfonamide linkage could potentially participate in hydrogen bonding interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique

Environmental Fate and Degradation

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties such as 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, are widely used in industrial and commercial applications. Environmental studies have shown that these chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles. Research focusing on microbial degradation pathways has provided insights into the environmental fate and potential remediation strategies for these persistent pollutants. Laboratory investigations of important precursors, including perfluoroalkane sulfonamido derivatives, have bridged knowledge gaps regarding their environmental impact and degradation processes (Liu & Avendaño, 2013).

Chemical Synthesis Applications

Trifluoromethanesulfonic acid (triflic acid) derivatives are crucial in organic synthesis, facilitating a range of reactions such as electrophilic aromatic substitution and carbon-heteroatom bond formation. The unique properties of trifluoromethanesulfonic acid, related to compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide, enable the generation of cationic species from organic molecules, which are key intermediates in many synthetic routes. This versatility underscores the importance of such fluorinated compounds in developing new organic compounds and highlights their role in advancing synthetic chemistry (Kazakova & Vasilyev, 2017).

Toxicity and Environmental Health Concerns

The developmental toxicity of perfluoroalkyl acids and their derivatives has been a significant area of research, with studies highlighting their widespread presence in the environment and potential health risks. Compounds like 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide may contribute to environmental loads of perfluoroalkyl acids, necessitating a deeper understanding of their toxicological profiles to assess human health risks adequately. Investigations into the developmental effects of these compounds in rodent models have provided valuable data for risk assessment and regulatory actions (Lau, Butenhoff, & Rogers, 2004).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities . The interaction of the compound with its targets could lead to changes at the molecular level, affecting the function of the targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways and their downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.

Orientations Futures

Propriétés

IUPAC Name |

3,3,3-trifluoro-N-[2-(1-methylindol-5-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2S/c1-19-8-5-12-10-11(2-3-13(12)19)4-7-18-22(20,21)9-6-14(15,16)17/h2-3,5,8,10,18H,4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUDCUVLQPWZGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

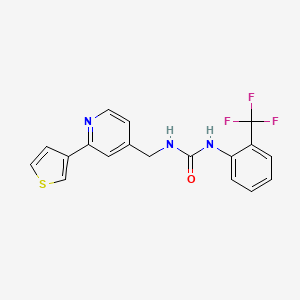

![2-Methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2962320.png)

![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)

![5-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2962326.png)

![[(2,3-Difluorobenzoyl)amino]acetic acid](/img/structure/B2962327.png)

![1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2962329.png)

![N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2962335.png)